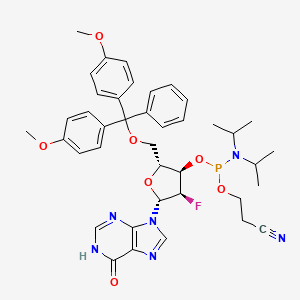

2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H46FN6O7P |

|---|---|

Molecular Weight |

772.8 g/mol |

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H46FN6O7P/c1-26(2)47(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)46-25-45-35-37(46)43-24-44-38(35)48)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H,43,44,48)/t33-,34-,36-,39-,55?/m1/s1 |

InChI Key |

GNQYQPLUWSYXRR-YRGZVQMCSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 2'-Fluoro-2'-Deoxyinosine Phosphoramidite

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic oligonucleotide development. Among these, 2'-fluoro-2'-deoxyinosine (2'-F-dI) stands out for its unique combination of properties, serving as both a stabilizing structural element and a versatile precursor for further chemical elaboration. This guide provides a comprehensive technical overview of 2'-fluoro-2'-deoxyinosine phosphoramidite, from its fundamental physicochemical characteristics to its advanced applications in drug discovery and diagnostics. We will delve into the causality behind its enhanced binding affinity and nuclease resistance, provide detailed, field-proven protocols for its incorporation into synthetic oligonucleotides, and explore its role as a "convertible" nucleoside for the introduction of diverse functionalities.

The Rationale for 2'-Fluorination: A Paradigm of Stability and Affinity

The introduction of a fluorine atom at the 2' position of the ribose sugar is a subtle yet profound modification that imparts significant advantages to oligonucleotides. The high electronegativity of fluorine induces a C3'-endo sugar pucker, which pre-organizes the nucleotide into an A-form helical geometry, characteristic of RNA.[1][2] This structural predisposition enhances the thermal stability of duplexes formed with complementary RNA targets, with an approximate increase of 2°C in melting temperature (Tm) per modification.[2][3] This is a notable improvement over other common 2'-modifications like 2'-O-methyl RNA (approximately 1.5°C increase per modification).[3]

Furthermore, while phosphodiester linkages containing 2'-fluoro modifications are not inherently resistant to nuclease degradation, the corresponding phosphorothioate linkages exhibit high resistance.[2] This synergy of enhanced binding affinity and nuclease resistance makes 2'-fluoro-modified oligonucleotides, including those containing 2'-F-dI, highly attractive for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][4]

In the context of inosine, which is often employed as a "universal base" to accommodate sequence ambiguities in primers and probes, the 2'-fluoro modification offers an additional layer of stability to the resulting duplexes.[5][6]

Physicochemical Properties and Handling of 2'-Fluoro-2'-Deoxyinosine Phosphoramidite

Successful oligonucleotide synthesis is predicated on the quality and proper handling of the constituent phosphoramidites. The following table summarizes the key physicochemical properties of 5'-Dimethoxytrityl-2'-fluoro-2'-deoxyInosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

| Property | Value | References |

| Molecular Formula | C48H53FN7O9P | [7] |

| Molecular Weight | 921.96 g/mol | [7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile | |

| Storage Conditions | -20°C under a dry, inert atmosphere | |

| Solution Stability | 2-3 days in anhydrous acetonitrile | [7] |

Expert Insight: The stability of the phosphoramidite in solution is critical for achieving high coupling efficiencies. It is imperative to use anhydrous acetonitrile for dissolution and to minimize the time the solution is exposed to ambient moisture and air. For optimal results, prepare fresh solutions for each synthesis run or use within 2-3 days if stored under rigorously dry conditions on the synthesizer.

Incorporation into Oligonucleotides: A Step-by-Step Protocol

The incorporation of 2'-F-dI phosphoramidite into an oligonucleotide sequence follows the standard phosphoramidite cycle on an automated solid-phase synthesizer. However, due to the steric bulk of the 2'-fluoro group, a slightly extended coupling time is recommended to ensure high coupling efficiency.

Experimental Protocol: Automated Solid-Phase Synthesis

Materials:

-

2'-Fluoro-2'-deoxyinosine phosphoramidite

-

Anhydrous acetonitrile

-

Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

-

Solid support (e.g., CPG) pre-loaded with the initial nucleoside

Procedure:

-

Phosphoramidite Preparation: Dissolve the 2'-F-dI phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.

-

Synthesizer Setup: Install the phosphoramidite solution and all other requisite reagents on the automated synthesizer according to the manufacturer's protocol.

-

Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite coupling cycle, with the following modification:

-

Coupling Step: Extend the coupling time for the 2'-F-dI phosphoramidite to 3 minutes.[5]

-

-

Post-Synthesis: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Deprotection of 2'-Fluoro-Modified Oligonucleotides

The deprotection of oligonucleotides containing 2'-fluoro modifications is a critical step that must be carefully controlled to ensure the integrity of the final product. Unlike standard RNA synthesis, a dedicated 2'-hydroxyl deprotection step is not required.[1] The deprotection strategy is primarily determined by the protecting groups on the nucleobases.

Standard Deprotection Protocol (Ammonium Hydroxide)

This method is suitable for standard base protecting groups such as Bz-A, Bz-C, and iBu-G.[1]

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).

-

Seal the vial tightly and heat at 55°C for 8-16 hours.[1] This single step achieves cleavage from the support and deprotection of the phosphate and base protecting groups.[1]

-

After incubation, cool the vial to room temperature.

-

Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine the rinse with the supernatant.

-

Dry the combined solution in a vacuum concentrator.

Fast Deprotection Protocol (AMA)

A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used for faster deprotection.[8]

Caution: Heating 2'-fluoro-modified oligonucleotides in AMA can lead to some degradation and should be avoided.[5] Deprotection with AMA is typically carried out at room temperature.

-

Transfer the solid support to a sealed vial.

-

Add 1-2 mL of AMA (1:1 v/v mixture of aqueous ammonium hydroxide and aqueous methylamine).

-

Incubate at room temperature for 2 hours.

-

Follow steps 4-7 from the standard deprotection protocol.

The "Convertible" Nature of 2'-Fluoro-2'-Deoxyinosine

A unique and powerful application of 2'-F-dI is its use as a "convertible nucleoside".[7][9] The fluorine atom at the 2-position of the hypoxanthine base can be displaced by primary amines in a post-synthetic modification step, yielding N2-substituted deoxyguanosine derivatives.[9] This reaction must be performed while the oligonucleotide is still on the solid support, prior to cleavage and deprotection of the other bases.[9]

This strategy allows for the site-specific introduction of a wide range of functionalities, such as fluorescent tags or cross-linking agents, into the minor groove of a DNA duplex.

Protocol for Conversion of 2'-F-dI with Dansyl Cadaverine

This protocol illustrates the conversion of a column-synthesized oligonucleotide containing a single 2'-F-dI incorporation into a fluorescently labeled N2-dansyl-dG derivative.[9]

-

On-Column Reaction:

-

Prepare a solution of at least 0.1 M dansyl cadaverine in anhydrous DMSO.

-

Using two syringes, pass 1 mL of the dansyl cadaverine solution back and forth through the synthesis column for 18 hours at room temperature.[9]

-

-

Washing:

-

Rinse the support thoroughly with DMSO, followed by methanol, and then acetonitrile.

-

Dry the support with a stream of argon.

-

-

DBU Treatment (Removal of O6-protecting group):

-

Treat the support twice with 1 M DBU in acetonitrile for 1 hour each time.

-

Rinse the support with methanol and then acetonitrile, and dry with argon.[9]

-

-

Oligonucleotide Deprotection:

-

Proceed with the standard ammonium hydroxide deprotection protocol as described above.[9]

-

Expert Insight: The conversion reaction is concentration-dependent.[9] Ensuring a sufficient molar excess of the primary amine is crucial for driving the reaction to completion. This post-synthetic modification strategy is a powerful tool for creating highly functionalized oligonucleotides for specialized applications, but it requires a good understanding of organic chemistry and access to appropriate analytical techniques for verification.[9]

Applications in Therapeutic Oligonucleotide Development

The advantageous properties of 2'-fluoro-modified nucleosides have led to their widespread adoption in the development of therapeutic oligonucleotides.

-

Antisense Oligonucleotides (ASOs): Chimeric ASOs containing a central DNA "gap" flanked by 2'-fluoro-modified wings exhibit enhanced binding to target mRNA, increased nuclease resistance, and retain the ability to elicit RNase H-mediated cleavage of the target RNA.[2][10]

-

Small Interfering RNAs (siRNAs): The incorporation of 2'-fluoro modifications into siRNA duplexes can enhance their stability in biological fluids, reduce off-target effects, and improve their overall silencing efficiency.[11][12][13] Fully 2'-fluorinated nucleic acids have been shown to induce RNA interference.[11]

-

Aptamers: The increased nuclease resistance and binding affinity conferred by 2'-fluoro modifications make them valuable for the development of robust aptamers for diagnostic and therapeutic applications.[1]

Conclusion

2'-Fluoro-2'-deoxyinosine phosphoramidite is a versatile and powerful building block for the synthesis of modified oligonucleotides. Its ability to enhance thermal stability and nuclease resistance, coupled with its unique capacity for post-synthetic modification, provides researchers and drug development professionals with a valuable tool for creating next-generation nucleic acid-based therapeutics and diagnostics. A thorough understanding of its properties and the nuances of its incorporation and deprotection are essential for harnessing its full potential.

References

-

Application Notes & Protocols: Deprotection of 2'-Fluoro Modified Oligonucleotides. Benchchem. 1

-

Antisense Inhibition of Flk-1 by Oligonucleotides Composed of 2'-deoxy-2'-fluoro-beta-D-arabino- And 2' - PubMed. 10

-

USE OF 2-F-dI TO PRODUCE N2-MODIFIED dG DERIVATIVES. Glen Research. 9

-

Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC - NIH. 14

-

2-F-dI-CE Phosphoramidite - (10-1082). Glen Research. 7

-

2'-FG-CE Phosphoramidite - (10-3420). Glen Research. 3

-

Fully 2'-deoxy-2'-fluoro substituted nucleic acids induce RNA interference in mammalian cell culture - PubMed. 11

-

2'-F-RNA Phosphoramidites. Glen Research. 2

-

Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC. 12

-

Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC - NIH. 13

-

2'-Fluoro-2'-deoxy Guanosine (n-iBu) CED Phosphoramidite. ChemGenes. 15

-

2'-Fluoroinosine, a Replacement for Inosine. Bio-Synthesis Inc.

-

Glen Report 32.13: New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Research. 5

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. 8

-

Antisense Oligonucleotides. MedChemExpress. 4

-

New product development. Glen Research. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Antisense inhibition of Flk-1 by oligonucleotides composed of 2'-deoxy-2'-fluoro-beta-D-arabino- and 2'-deoxy-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fully 2'-deoxy-2'-fluoro substituted nucleic acids induce RNA interference in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2'-Fluoro-2'-deoxy Guanosine (n-iBu) CED Phosphoramidite | ChemGenes Products [chemgenes.com]

An In-Depth Technical Guide to 2'-F-dI-CE-phosphoramidite: Structure, Synthesis, and Application

Abstract

This guide provides a comprehensive technical overview of 2'-Fluoro-2'-deoxyinosine-β-Cyanoethyl-phosphoramidite (2'-F-dI-CE-phosphoramidite). We delve into the molecule's core structure, elucidating the strategic importance of each functional group—the 2'-fluoro modification, the hypoxanthine base of inosine, and the phosphoramidite moiety essential for automated synthesis. This document details the role of 2'-F-dI-CE-phosphoramidite in modern oligonucleotide synthesis, presenting field-proven protocols for its incorporation, deprotection, and unique post-synthetic applications as a convertible guanosine analog. Key performance characteristics, such as the enhancement of thermal stability and nuclease resistance in modified oligonucleotides, are discussed and contextualized for applications in therapeutics and diagnostics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced nucleic acid chemistry.

Introduction: The Strategic Value of 2'-Fluoro Modifications

In the landscape of nucleic acid therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), chemical modifications are paramount. Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases and may exhibit suboptimal hybridization affinity. The introduction of a fluorine atom at the 2' position of the ribose sugar is a cornerstone modification that confers critical, drug-like properties.

The high electronegativity of the 2'-fluoro group induces a C3'-endo sugar pucker, which is characteristic of an A-form RNA-like helix.[1][2] This pre-organization of the sugar conformation enhances the binding affinity (Tm) of the oligonucleotide to its target sequence.[1][3] Specifically, each incorporation of a 2'-fluoro nucleotide can increase the melting temperature of a duplex by approximately 1.8-2.0°C.[1][4] Furthermore, this modification provides a significant shield against nuclease-mediated degradation, thereby increasing the in vivo half-life of the therapeutic molecule.[5] The 2'-F-dI phosphoramidite, which contains the universal base inosine, extends these advantages, offering unique functionalities for probe design and as a synthetic precursor.[6]

The Core Structure: 2'-F-dI-CE-phosphoramidite

A thorough understanding of the 2'-F-dI-CE-phosphoramidite structure is essential for its effective application. The molecule can be deconstructed into three primary functional domains, each contributing to its role in oligonucleotide synthesis.

-

The 2'-Fluoro-2'-deoxyinosine Core: The nucleoside component features a hypoxanthine base attached to a 2'-deoxyribose sugar. The critical modification is the replacement of the 2'-hydroxyl group with a fluorine atom. This substitution not only enhances thermal stability and nuclease resistance but also maintains the Watson-Crick base-pairing geometry.[7] Inosine itself is noteworthy for its ability to act as a universal base, capable of pairing with all four canonical bases (A, C, G, T), with varying stability (I-C > I-A > I-T ≈ I-G).[6]

-

The 5'-O-Dimethoxytrityl (DMT) Group: The 5'-hydroxyl of the ribose is protected by a bulky dimethoxytrityl group. This acid-labile protecting group is fundamental to the solid-phase synthesis cycle, preventing unintended reactions at the 5' position and enabling the stepwise, directional elongation of the oligonucleotide chain.[8]

-

The 3'-O-(N,N-diisopropyl) β-cyanoethyl phosphoramidite Moiety: This is the reactive group that enables the formation of the internucleotide phosphodiester bond. During the coupling step of synthesis, the phosphoramidite is activated and reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. The β-cyanoethyl group protects the phosphorus, and the diisopropylamino group is the leaving group during the coupling reaction.[8][9]

Below is a diagram illustrating the key components of the 2'-F-dI-CE-phosphoramidite molecule.

Caption: Functional components of 2'-F-dI-CE-phosphoramidite.

Incorporation into Oligonucleotides: The Synthesis Cycle

The incorporation of 2'-F-dI-CE-phosphoramidite into a growing oligonucleotide chain follows the standard, automated phosphoramidite synthesis cycle.[10] However, due to the potential for steric hindrance from the 2'-fluoro modification, optimized parameters are crucial for achieving high coupling efficiency.[11]

The Four-Step Synthesis Workflow

The synthesis process is a cycle of four chemical reactions performed on a solid support, typically controlled pore glass (CPG).[9]

-

Deprotection (De-blocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the terminal nucleotide of the support-bound chain, typically using a solution of trichloroacetic or dichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The 2'-F-dI-CE-phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., tetrazole, DCI). The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl of the growing chain.

-

Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are permanently blocked. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, most commonly an iodine solution in a tetrahydrofuran/water/pyridine mixture.

This four-step cycle is repeated for each monomer until the desired full-length oligonucleotide is synthesized.

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

Recommended Synthesis Parameters

To ensure optimal incorporation of 2'-F-dI, specific adjustments to standard DNA/RNA synthesis protocols are recommended.

| Parameter | Recommendation | Rationale & Field Insights |

| Coupling Time | 3 minutes | The 2'-fluoro modification can cause minor steric hindrance. Extending the coupling time from the standard ~30-60 seconds for DNA amidites ensures the reaction goes to completion, maximizing coupling efficiency.[6][11] |

| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | While standard tetrazole works, more potent activators like ETT or DCI are recommended for modified phosphoramidites to ensure robust and rapid activation, leading to higher yields.[11] |

| Expected Efficiency | >98.5% | With the recommended parameters, coupling efficiencies should be comparable to standard phosphoramidites. Efficiency should always be monitored via trityl cation release. |

Post-Synthesis: Deprotection and Special Applications

Standard Deprotection Protocol

Unlike RNA synthesis, which requires a separate step to remove 2'-hydroxyl protecting groups (like TBDMS), the 2'-fluoro modification simplifies deprotection.[12] The process involves two main stages:

-

Cleavage from Solid Support & Phosphate Deprotection: The β-cyanoethyl groups are removed from the phosphate backbone.

-

Base Deprotection: Protecting groups on the standard nucleobases (e.g., Bz for A and C, iBu for G) are removed.

Experimental Protocol: Standard Ammonolysis

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed, pressure-rated vial.

-

Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).

-

Incubate the vial at 55°C for 17 hours. This single step achieves cleavage from the support and deprotection of both phosphate and standard base protecting groups.[4][12]

-

After incubation, cool the vial to room temperature.

-

Transfer the ammonium hydroxide supernatant to a new tube, rinse the support with 50% acetonitrile/water, and combine the solutions.[12]

-

Dry the combined solution in a vacuum concentrator. The resulting pellet is the crude oligonucleotide, ready for purification (e.g., by HPLC or cartridge).

Note on Fast Deprotection: While fast deprotection reagents like aqueous methylamine (AMA) can be used, heating AMA with 2'-fluoro-containing oligonucleotides should be avoided as it can lead to some degradation of the modified nucleotides.[4][6]

Special Application: 2'-F-dI as a Convertible dG Precursor

A powerful and advanced application of 2'-F-dI is its use as a "convertible" nucleoside.[13][14] After incorporation into an oligonucleotide, the fluorine atom at the 2-position of the hypoxanthine base can be displaced by a primary amine. This reaction converts the inosine residue into a N2-substituted deoxyguanosine (dG) derivative.[13][15]

This post-synthetic modification must be performed while the oligonucleotide is still fully protected and attached to the solid support to prevent side reactions with the exocyclic amines of other bases.[15]

Experimental Protocol: On-Column Conversion to N2-Alkyl-dG

-

Synthesize the oligonucleotide containing the 2'-F-dI modification. Keep the final DMT group on.

-

Wash the support thoroughly with anhydrous acetonitrile and dry with argon.

-

Prepare a solution of the desired primary amine (e.g., dansyl cadaverine for a fluorescent tag, or cystamine for a thiol group) in anhydrous DMSO (typically ≥0.1 M).[13]

-

Using two syringes, pass the amine solution back and forth through the synthesis column containing the support. Allow the reaction to proceed for 12-18 hours at room temperature.[13]

-

After the reaction, rinse the support extensively with DMSO, followed by methanol and acetonitrile, then dry with argon.[13]

-

Proceed with the standard deprotection protocol as described in section 4.1.

This technique enables the site-specific introduction of labels, cross-linking agents, or other functional moieties into the minor groove of a DNA duplex, providing a powerful tool for studying nucleic acid-protein interactions.[13][15]

Properties and Advantages of 2'-F-dI Oligonucleotides

The incorporation of 2'-F-dI confers a unique combination of properties derived from both the 2'-fluoro modification and the inosine base.

| Property | Effect of 2'-F-dI Incorporation | Scientific Rationale |

| Thermal Stability (Tm) | Increased | The 2'-fluoro group locks the sugar pucker in an RNA-like C3'-endo conformation, pre-organizing the backbone for A-form duplex formation, which is thermodynamically more stable.[1][2] This results in an increase of ~1.8-2.0°C per modification when hybridized to an RNA target.[1][4] |

| Nuclease Resistance | Enhanced | The electron-withdrawing fluorine atom makes the adjacent phosphodiester bond less susceptible to enzymatic hydrolysis by endo- and exonucleases, increasing the oligonucleotide's half-life in biological fluids.[5] For maximum resistance, co-incorporation of phosphorothioate linkages is often recommended.[1][2] |

| Hybridization Specificity | Maintained / Universal | While the 2'-fluoro group enhances binding, the inosine base can pair with all four canonical bases. This "universal" binding is useful in probes and primers for degenerate sequences.[6] The base-pairing specificity is re-established if 2'-F-dI is converted to a dG derivative. |

| RNase H Activity | Modulated | A continuous stretch of 2'-fluoro modifications will not support RNase H cleavage of the target RNA strand. However, chimeric designs that flank a central DNA "gap" with 2'-fluoro modified "wings" are effective ASO designs that combine high affinity and nuclease resistance with RNase H activity.[2][4] |

Conclusion: A Senior Scientist's Perspective

2'-F-dI-CE-phosphoramidite is more than just another modified nucleoside; it is a versatile tool for advanced oligonucleotide design. Its primary utility stems from the proven benefits of the 2'-fluoro modification, which robustly enhances binding affinity and nuclease stability—two essential pillars for the development of therapeutic oligonucleotides. The simplified deprotection workflow compared to standard RNA is a significant practical advantage in a research and production environment.

References

- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Deprotection of 2'-Fluoro Modified Oligonucleotides. BenchChem.

-

Bio-Synthesis Inc. 2' Fluoro RNA Modification. [Link]

-

Glen Research. 2'-F-I-CE Phosphoramidite (10-3440). [Link][16]

-

Glen Research. 2'-FU-CE Phosphoramidite (10-3430). [Link][4]

-

Glen Research. (2019). Glen Report 32.13: New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. [Link][6]

-

Glen Research. Use of 2-F-dI to Produce N2-Modified dG Derivatives. [Link][13][14]

-

Gryaznov, S. M., & Lloyd, D. H. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(15), 1-8. [Link][17][18]

-

Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry. [Link][8]

-

Zhang, W., et al. (2020). Synthesis and structural characterization of 2′-deoxy-2′-fluoro-L-uridine nucleic acids. Indiana University ScholarWorks. [Link][11]

Sources

- 1. 2'-F-C Oligo Modifications from Gene Link [genelink.com]

- 2. glenresearch.com [glenresearch.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. twistbioscience.com [twistbioscience.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Convertible dG (2-F-dI) Oligo Modifications from Gene Link [genelink.com]

- 16. glenresearch.com [glenresearch.com]

- 17. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the 2'-Fluoro Modification for Enhanced Oligonucleotide Stability

Introduction: The Quest for Stability in Oligonucleotide Therapeutics

The therapeutic promise of oligonucleotides, from antisense oligonucleotides (ASOs) to small interfering RNAs (siRNAs), is immense. These molecules offer the potential to modulate gene expression with a high degree of specificity, opening doors to treatments for a vast array of genetic and acquired diseases. However, the journey from a promising sequence to a viable therapeutic is fraught with challenges, chief among them being the inherent instability of natural nucleic acids. Unmodified RNA and DNA are rapidly degraded by nucleases present in serum and within cells, severely limiting their therapeutic window.[1]

To overcome this hurdle, the field has turned to chemical modifications. These alterations to the sugar, base, or phosphate backbone are designed to enhance drug-like properties without compromising—and often improving—target binding and efficacy. Among the most impactful and widely adopted of these is the 2'-fluoro (2'-F) modification. Replacing the 2'-hydroxyl (2'-OH) group of a ribonucleotide with a fluorine atom is a subtle yet powerful change that confers significant advantages in both thermodynamic stability and nuclease resistance.

This guide provides an in-depth technical overview of the 2'-fluoro modification. We will explore the underlying molecular mechanisms responsible for its stabilizing effects, provide field-proven protocols for evaluating these properties, and discuss the causal relationships that make it a cornerstone of modern oligonucleotide drug development.

Part 1: The Molecular Basis of 2'-Fluoro Mediated Stability

The profound impact of the 2'-fluoro modification stems from the unique properties of the fluorine atom: it is small, only slightly larger than hydrogen, yet it is the most electronegative element.[2][3] This high electronegativity is the key determinant of the conformational behavior of the ribose sugar.

Conformational Control: The "North" Sugar Pucker

The furanose ring of a nucleotide is not planar; it exists in a dynamic equilibrium of puckered conformations.[4] The two most relevant conformations are C2'-endo (termed "South") and C3'-endo (termed "North").[4][5] In DNA, the sugar preferentially adopts a C2'-endo pucker, resulting in the classic B-form double helix.[5] In contrast, the bulkier 2'-hydroxyl group in RNA creates a steric preference for the C3'-endo pucker, which is the defining characteristic of an A-form helix.[5][6]

The introduction of a highly electronegative fluorine atom at the 2' position decisively shifts this equilibrium. The C-F bond's polarity strongly favors the C3'-endo conformation, effectively "locking" the sugar into an RNA-like pucker.[2][5][7][8][9] This pre-organization of the sugar into the C3'-endo (North) conformation is the foundational reason for the enhanced stability of 2'-F modified oligonucleotides.[5][7][8]

Impact on Helical Geometry: Enforcing the A-Form

The C3'-endo sugar pucker is the defining feature of the A-form helix, which is the native conformation of RNA duplexes.[6] By locking the sugar in this conformation, 2'-fluoro modifications ensure that an oligonucleotide strand is conformationally pre-organized to adopt an A-form structure upon hybridization with a complementary strand.[10] This has a critical impact on the thermodynamics of duplex formation.

Part 2: Enhanced Thermal Stability (Hybridization Affinity)

One of the most significant and immediate benefits of the 2'-F modification is a substantial increase in the thermal stability of oligonucleotide duplexes.[10] This is quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands.

The Thermodynamic Advantage

The increased Tm is primarily driven by a more favorable enthalpy (ΔH) of hybridization.[2][11][12] The common assumption was that the stability gain came from a favorable entropic contribution due to "conformational preorganization"—that is, since the single strand is already in the correct pucker, there is less of an entropic penalty upon binding. However, detailed thermodynamic analyses have shown that the stabilization is chiefly the result of a favorable contribution to enthalpy.[2][11] This suggests that the 2'-F modification leads to stronger Watson-Crick hydrogen bonding and enhanced base stacking interactions within the A-form helical structure.[11]

The stabilizing effect is additive, with each 2'-F substitution contributing to the overall stability of the duplex.[10] As shown in the table below, the increase in Tm can be quite significant.

| Modification Type | Average ΔTm per Modification (°C) | Duplex Type | Reference |

| 2'-Fluoro (2'-F) RNA | +1.0 to +2.0 | RNA:RNA | [7] |

| 2'-Fluoro (2'-F) DNA | +1.3 | DNA:DNA | [6] |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | RNA:RNA | [6] |

| Phosphorothioate (PS) | -0.5 to -1.5 | DNA:RNA | [1] |

Table 1: Comparative effect of common oligonucleotide modifications on thermal stability (Tm). Values are approximate and can vary based on sequence context and buffer conditions.

Experimental Protocol: UV Thermal Denaturation

A robust and reliable method for determining the Tm is essential for characterizing modified oligonucleotides. UV-Vis spectrophotometry is the gold standard.[13][14] As a duplex melts, the ordered stacking of the bases is disrupted, leading to an increase in UV absorbance at 260 nm, a phenomenon known as the hyperchromic effect.[13]

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex.

Methodology:

-

Oligonucleotide Preparation:

-

Synthesize and purify the 2'-F modified oligonucleotide and its complementary strand.

-

Resuspend each strand in nuclease-free melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.2) to a stock concentration of 100 µM.

-

Quantify the concentration accurately using UV absorbance at 260 nm and the oligo's extinction coefficient.

-

-

Duplex Annealing:

-

Combine equimolar amounts of the complementary strands in a microcentrifuge tube to a final duplex concentration of 1-4 µM.[14]

-

Heat the solution to 95°C for 5 minutes to disrupt any secondary structures.

-

Allow the solution to cool slowly to room temperature over 1-2 hours to ensure proper annealing.

-

-

UV Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14]

-

Transfer the annealed duplex solution to a quartz cuvette.

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Program the instrument to increase the temperature at a controlled rate (e.g., 0.5°C or 1.0°C per minute) up to a final temperature of 95°C.[15]

-

Continuously monitor and record the absorbance at 260 nm.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.[14]

-

The curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition.

-

For a more precise determination, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.[14]

-

Part 3: Superior Nuclease Resistance

Beyond thermodynamic stability, the most critical function of the 2'-F modification is its ability to protect oligonucleotides from enzymatic degradation.[7] This is paramount for any in vivo application, where endo- and exonucleases are abundant.[1]

The Mechanism of Protection

Many nucleases, particularly RNases, utilize the 2'-hydroxyl group as a handle or a reactive group in their catalytic mechanism for cleaving the phosphodiester backbone. By replacing the 2'-OH with a fluorine atom, two protective effects are achieved:

-

Removal of the Reactive Group: The absence of the 2'-OH prevents the catalytic action of nucleases that specifically require it.[16]

-

Steric Hindrance: The 2'-F group, while small, alters the local conformation and sterically hinders the approach and binding of nuclease enzymes to the phosphodiester backbone.

The result is a dramatic increase in the oligonucleotide's half-life in biological media. For instance, a fully modified FANA (2'-deoxy-2'-fluoro-β-d-arabinonucleic acid, a related modification) sense strand in an siRNA duplex showed a half-life of ~6 hours in serum, compared to less than 15 minutes for the unmodified siRNA.[17] This enhanced stability is a key factor in the improved in vivo efficacy of 2'-F modified siRNAs and ASOs.[2][18]

Experimental Protocol: Serum Stability Assay

A self-validating system to assess nuclease resistance involves incubating the oligonucleotide in a biologically relevant medium, such as fetal bovine serum (FBS), and analyzing its integrity over time.[19]

Objective: To determine the half-life of a 2'-F modified oligonucleotide in serum.

Methodology:

-

Preparation:

-

Prepare the annealed oligonucleotide duplex as described in the thermal melt protocol.

-

Prepare aliquots of the duplex (e.g., 50 pmol) for each time point.[19]

-

-

Incubation:

-

In a sterile microcentrifuge tube, mix the oligonucleotide duplex with fetal bovine serum (FBS) to a final concentration of 50% FBS.[19]

-

Incubate the mixture in a water bath or incubator at 37°C.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubation mixture.

-

Immediately quench the nuclease activity by mixing the aliquot with a stop solution (e.g., a formamide-based gel loading buffer containing EDTA). Store samples at -20°C until analysis.

-

-

Analysis by Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M Urea).[19]

-

Load the quenched samples from each time point onto the gel. Include an unmodified control oligo and a "time 0" sample as references.

-

Run the gel until adequate separation of the full-length oligo from potential degradation products is achieved.

-

-

Visualization and Quantification:

-

Stain the gel using a sensitive nucleic acid stain (e.g., SYBR Gold or Silver Stain).

-

Image the gel using an appropriate gel documentation system.

-

Quantify the band intensity of the full-length oligonucleotide at each time point using densitometry software.

-

Plot the percentage of intact oligonucleotide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

-

Conclusion

The 2'-fluoro modification is a powerful and versatile tool in the development of oligonucleotide therapeutics. By leveraging the high electronegativity of fluorine, it locks the ribose sugar into a C3'-endo conformation, pre-organizing the oligonucleotide for A-form helical geometry. This fundamental conformational control gives rise to its two primary benefits: a significant, enthalpy-driven increase in thermal stability and a dramatic enhancement in resistance to nuclease degradation. The robust and reproducible protocols outlined in this guide provide a framework for quantifying these critical stability parameters, ensuring that researchers and drug developers can confidently validate the performance of their 2'-F modified candidates. As the field continues to advance, the foundational stability conferred by the 2'-fluoro group will undoubtedly remain a key component in the design of next-generation nucleic acid medicines.

References

-

Watts, J. K., & Damha, M. J. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Nucleosides, Nucleotides & Nucleic Acids, 28(5-7), 590-612. Retrieved from [Link]

-

Watts, J. K., & Damha, M. J. (2009). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). ResearchGate. Retrieved from [Link]

-

Glen Research. (n.d.). TECHNICAL BRIEF – LNA VS 2'-F-RNA. Glen Research Report, 21.18. Retrieved from [Link]

-

Dowler, T., et al. (2006). Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA). Nucleic Acids Research, 34(6), 1669-1675. Retrieved from [Link]

-

Renatus, M., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(10), 4389-4400. Retrieved from [Link]

-

Shashikumar, D., et al. (2014). 2'-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. Biochemistry, 53(10), 1637-1647. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Bio-Synthesis Inc. Retrieved from [Link]

-

Fenna, K., et al. (2020). The Effect of 2′F-RNA on I-Motif Structure and Stability. Molecules, 25(22), 5451. Retrieved from [Link]

-

Synoligo. (2025). Nuclease Resistance Modifications. Synoligo. Retrieved from [Link]

-

Binzel, D. W., et al. (2016). Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ. Nucleic Acid Therapeutics, 26(4), 239-248. Retrieved from [Link]

-

Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and Oligonucleotides (2'F-ANA): Synthesis and Physicochemical Studies. Nucleic Acids Research, 28(18), 3625-3635. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Retrieved from [Link]

-

Ling, K., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Journal of Visualized Experiments, (198), e65851. Retrieved from [Link]

-

Shen, W., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(8), 4295-4306. Retrieved from [Link]

-

Osipov, D. I., et al. (2022). Improving Stability and Specificity of CRISPR/Cas9 System by Selective Modification of Guide RNAs with 2′-fluoro and Locked Nucleic Acid Nucleotides. International Journal of Molecular Sciences, 23(21), 13511. Retrieved from [Link]

-

ResearchGate. (n.d.). Single fluorine modifications in the ara or ribo positions at the C2′ carbon. Retrieved from [Link]

-

ATDBio. (n.d.). Ultraviolet absorbance of oligonucleotides. ATDBio. Retrieved from [Link]

-

Geyer, A., et al. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules, 23(11), 2933. Retrieved from [Link]

-

ResearchGate. (n.d.). Sugar puckering conformational equilibrium for 2 F-RNA and 2 F-ANA. Retrieved from [Link]

-

Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. Retrieved from [Link]

-

University of Rochester. (n.d.). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

-

Renatus, M., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(10), 4389-4400. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. Glen Research Report, 35-16. Retrieved from [Link]

-

Agilent. (2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Agilent Technologies. Retrieved from [Link]

-

Bio-Synthesis Inc. (2014). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Bio-Synthesis Inc. Retrieved from [Link]

-

ResearchGate. (n.d.). (a,b) Nuclease assays with NAA-modified oligonucleotides 2 and 3.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Impact of modified ribose sugars on nucleic acid conformation and function. Retrieved from [Link]

- Google Patents. (n.d.). US20220010309A1 - Synthesis of modified oligonucleotides with increased stability.

-

Wikipedia. (n.d.). Ribose. Retrieved from [Link]

-

Washington, M. T., et al. (2010). The Impact of Sugar Pucker on Base Pair and Mispair Stability. Journal of Biological Chemistry, 285(42), 32363-32369. Retrieved from [Link]

-

O'Hagan, D. (2008). The C–F bond as a conformational tool in organic and biological chemistry. Chemical Society Reviews, 37(2), 308-319. Retrieved from [Link]

-

Guschlbauer, W., & Jankowski, K. (1980). Nucleoside conformation is determined by the electronegativity of the sugar substituent. Nucleic Acids Research, 8(7), 1421-1433. Retrieved from [Link]

-

Wilds, C. J., & Damha, M. J. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Bioconjugate Chemistry, 10(2), 299-305. Retrieved from [Link]

Sources

- 1. Nuclease Resistance Design and Protocols [genelink.com]

- 2. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribose - Wikipedia [en.wikipedia.org]

- 5. glenresearch.com [glenresearch.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleoside conformation is determined by the electronegativity of the sugar substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atdbio.com [atdbio.com]

- 14. agilent.com [agilent.com]

- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 16. synoligo.com [synoligo.com]

- 17. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyinosine as a Universal Base in Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Universality in Genetic Analysis

In the landscape of molecular biology, the precise recognition of nucleic acid sequences is paramount. Oligonucleotide probes, short sequences of DNA or RNA, are the workhorses of this recognition, enabling a vast array of techniques from polymerase chain reaction (PCR) to next-generation sequencing. However, a significant challenge arises when dealing with sequence ambiguity or degeneracy, where a single position in a target sequence can be occupied by more than one of the four canonical bases (Adenine, Guanine, Cytosine, and Thymine). This is frequently encountered when designing probes based on protein sequences with codon degeneracy, or when targeting highly variable regions of a genome.

Historically, this challenge was addressed by using degenerate probes, a mixed population of oligonucleotides containing different bases at the ambiguous positions. While effective to some extent, this approach suffers from reduced effective concentration of any single probe sequence, leading to decreased sensitivity and potential for non-specific hybridization. This limitation spurred the development of "universal" base analogues – synthetic nucleosides capable of pairing with all four natural bases with minimal disruption to the DNA duplex.[1][2] Among these, 2'-deoxyinosine, the naturally occurring nucleoside of hypoxanthine, has emerged as a widely used and studied universal base.[1][3]

This technical guide provides a comprehensive exploration of 2'-deoxyinosine, offering researchers the foundational knowledge and practical insights required to effectively harness its unique properties in the design and application of oligonucleotide probes.

The Duality of 2'-Deoxyinosine: A "Universal" Base with Nuances

2'-Deoxyinosine's utility stems from its ability to form base pairs with all four canonical DNA bases. This "wobble" capability is a consequence of its chemical structure, which is analogous to guanosine but lacks the 2-amino group.[3] This absence allows for more flexible hydrogen bonding patterns. While often termed "universal," it is crucial for the discerning scientist to understand that deoxyinosine's pairing is not entirely indiscriminate.

Mechanism of Wobble Base Pairing

The concept of wobble base pairing was first proposed by Francis Crick to explain the degeneracy of the genetic code, where a single tRNA anticodon can recognize multiple mRNA codons.[4][5][6] In the context of a DNA duplex, deoxyinosine (I) can form hydrogen bonds with each of the four bases:

-

I:C Pair: Forms a stable pair with two hydrogen bonds, similar to a standard A:T pair.[7][8]

-

I:A, I:T, and I:G Pairs: These pairings are less stable and involve non-canonical hydrogen bonding patterns.[7][8]

The following diagram illustrates the wobble pairing possibilities of deoxyinosine.

Caption: Wobble base pairing of 2'-deoxyinosine.

Thermodynamic Stability: A Hierarchy of Pairing

Crucially, the stability of these pairings is not equal. Extensive thermodynamic studies have revealed a clear hierarchy in the stability of deoxyinosine-containing duplexes.[7][8][9][10][11][12] The general trend for the stability of I:X pairs is:

I:C > I:A > I:T ≈ I:G [7][8][9][11]

This preferential pairing with cytosine is a critical consideration in probe design.[13] While deoxyinosine can prevent the significant destabilization caused by a mismatch with a canonical base, it does not create equally stable duplexes regardless of the opposing base. The surrounding sequence context, or "nearest-neighbors," also significantly influences the thermodynamic stability of these pairs.[9][10][11]

The following table summarizes the relative thermodynamic stabilities of deoxyinosine pairs, providing a quantitative basis for probe design.

| Base Pair | Relative Stability | Key Considerations |

| I:C | Most Stable | Forms a stable, two-hydrogen-bond pair. This is the most favorable interaction.[7][8] |

| I:A | Moderately Stable | Less stable than I:C but more stable than I:T and I:G pairs.[7][9][11] |

| I:T | Least Stable | Exhibits significant destabilization compared to I:C.[7][9][11] |

| I:G | Least Stable | Similar in stability to I:T, representing the weakest pairings for deoxyinosine.[7][9][11] |

Practical Applications in Probe Design and Molecular Biology

The unique properties of 2'-deoxyinosine make it a valuable tool in a variety of molecular biology applications.

Degenerate PCR Primers and Probes

When amplifying a gene from a family of related organisms or from a protein sequence with ambiguous codons, deoxyinosine can be incorporated at positions of degeneracy. This allows a single primer sequence to anneal to multiple target sequences, simplifying experimental design and reducing the cost associated with synthesizing multiple degenerate primers.[3][14]

Sequencing

In Sanger sequencing and some next-generation sequencing approaches, deoxyinosine can be used in primers to overcome issues of sequence ambiguity.[15][16] Furthermore, modified versions of deoxyinosine have been explored for sequencing-by-ligation techniques.[17]

Site-Directed Mutagenesis

Deoxyinosine can be incorporated into mutagenic primers to introduce mutations at specific sites. The preferential pairing of deoxyinosine with cytosine can be exploited to direct specific base changes.

Experimental Workflow: Designing and Using Probes Containing 2'-Deoxyinosine

The successful application of deoxyinosine-containing probes hinges on careful design and optimization. The following workflow outlines the key steps and considerations.

Caption: Workflow for designing and using deoxyinosine probes.

Step-by-Step Methodology

1. Target Sequence Analysis:

-

Align multiple target sequences to identify conserved and variable regions.

-

For protein-based design, perform back-translation to identify codons with high degeneracy.

-

Prioritize placing probes in regions with the fewest ambiguous positions.

2. Strategic Placement of Deoxyinosine:

-

Substitute deoxyinosine at positions where two, three, or four different bases can occur in the target sequence.

-

Crucial Consideration: Avoid placing deoxyinosine at the 3'-end of a PCR primer if using a proofreading DNA polymerase, as some polymerases can stall or exhibit reduced efficiency when encountering this modification.

-

Be mindful of the stability hierarchy. If possible, orient the probe such that the deoxyinosine is opposite a cytosine in the most prevalent target sequences.

3. Thermodynamic Prediction and Melting Temperature (Tm) Calculation:

-

Use specialized software that can account for the thermodynamic parameters of deoxyinosine and its various pairings.[9][10][11]

-

The Tm of a deoxyinosine-containing probe will be an average based on the different potential pairings.

-

The overall Tm will be lower than that of a perfectly matched probe of the same length.[1] General probe design principles, such as a length of 18-30 bases and a GC content of 40-60%, should still be followed where possible.[]

4. Oligonucleotide Synthesis:

-

2'-deoxyinosine phosphoramidite is commercially available and can be incorporated into oligonucleotides using standard automated DNA synthesis protocols.[19][20]

5. Experimental Optimization:

-

PCR Annealing Temperature: Start with an annealing temperature 5-10°C below the calculated average Tm and optimize using a temperature gradient.

-

Hybridization Conditions: For applications like Southern blotting or microarrays, adjust salt concentration and temperature to achieve the desired stringency.

6. Data Analysis and Interpretation:

-

Be aware that the presence of deoxyinosine can sometimes lead to a low level of non-specific amplification or hybridization.

-

Sequence analysis of PCR products is recommended to confirm the identity of the amplified fragments. It's noteworthy that during amplification, DNA polymerases will preferentially incorporate a dGTP opposite a deoxyinosine in the template strand.[14]

Limitations and Alternatives

While highly useful, 2'-deoxyinosine is not a perfect universal base. Its preferential binding to cytosine and the overall destabilization of the duplex are key limitations.[13] For applications requiring more uniform binding or greater duplex stability, several alternative universal base analogues have been developed, including:

-

Nitroazole Analogues (e.g., 3-Nitropyrrole and 5-Nitroindole): These non-hydrogen bonding, hydrophobic bases stabilize duplexes primarily through stacking interactions.[1][16]

-

7-deaza-2'-deoxyinosine: This analogue exhibits similar ambiguous base pairing properties to deoxyinosine but offers increased stability against acid and base hydrolysis.[21]

The choice of universal base will depend on the specific application, the nature of the sequence ambiguity, and the required duplex stability.

Conclusion: A Versatile Tool for the Molecular Biologist's Toolkit

2'-deoxyinosine represents a significant advancement in the design of oligonucleotide probes for targets with sequence ambiguity. Its ability to "wobble" and pair with all four canonical bases provides a practical solution to a common challenge in molecular biology. However, a deep understanding of its non-uniform pairing stabilities and the implications for probe design and experimental optimization is essential for its successful application. By leveraging the principles and protocols outlined in this guide, researchers can effectively employ 2'-deoxyinosine to enhance the specificity, sensitivity, and efficiency of their molecular assays, ultimately accelerating discovery in genetics, diagnostics, and drug development.

References

-

Watkins, N. E., & SantaLucia, J., Jr. (2005). Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. Nucleic Acids Research, 33(19), 6258–6267. [Link]

-

Watkins, N. E., & SantaLucia, J., Jr. (2005). Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. Nucleic Acids Research, 33(19), 6258–6267. [Link]

-

Watkins, N. E., & SantaLucia, J., Jr. (2005). Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. Nucleic Acids Research, 33(19), 6258–6267. [Link]

-

Loakes, D. (2001). The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437–2447. [Link]

-

Bio-Synthesis Inc. (n.d.). DNA Universal Bases. Retrieved from [Link]

-

Loakes, D. (2001). Survey and summary: The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437–2447. [Link]

-

Guo, L., et al. (2013). Universal base analogues and their applications in DNA sequencing technology. RSC Advances, 3(27), 10636-10648. [Link]

-

Martin, F. H., Castro, M. M., Aboul-ela, F., & Tinoco, I., Jr. (1985). Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927–8938. [Link]

-

metabion (n.d.). 2'-Deoxyinosine/Inosine. Retrieved from [Link]

-

Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2′-Deoxynebularine and 2-Deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

-

Guo, L., et al. (2013). Universal Base Analogues and Their Applications in DNA Sequencing Technology. RSC Advances, 3(27), 10636-10648. [Link]

-

Martin, F. H., Castro, M. M., Aboul-ela, F., & Tinoco, I., Jr. (1985). Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927–8938. [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

Kawase, Y., Iwai, S., Inoue, H., Miura, K., & Ohtsuka, E. (1986). Studies on nucleic acid interactions. I. Stabilities of mini-duplexes (dG2A4XA4G2-dC2T4YT4C2) and self-complementary d(GGGAAXYTTCCC) containing deoxyinosine and other mismatched bases. Nucleic Acids Research, 14(19), 7727–7736. [Link]

-

Wikipedia. (n.d.). DNA-deoxyinosine glycosylase. Retrieved from [Link]

-

Martin, F. H., Castro, M. M., Aboul-ela, F., & Tinoco, I., Jr. (1985). Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927–8938. [Link]

-

Seela, F., & Grein, T. (1992). Oligonucleotides containing fluorescent 2-deoxyisoinosine: solid-phase synthesis and duplex stability. Nucleic Acids Research, 20(9), 2297–2304. [Link]

-

Eritja, R., et al. (1986). Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. Nucleic Acids Research, 14(20), 8135–8153. [Link]

-

Kuraoka, I. (2015). Deoxyinosine in DNA. ResearchGate. [Link]

-

Seela, F., & Debelak, H. (2000). 7-Deaza-2′-deoxyinosine: A Stable Nucleoside with the Ambiguous Base Pairing Properties of 2′-Deoxyinosine. Nucleosides and Nucleotides, 18(3), 329-342. [Link]

-

Agris, P. F. (2015). Celebrating wobble decoding: Half a century and still much is new. RNA, 21(4), 499–501. [Link]

-

Lin, P. K. T., & Wu, W. (2013). Substitution of Deoxyinosine as Universal Base in Oligonucleotides for DNA Ligation. Journal of Nucleic Acids, 2013, 856281. [Link]

-

Huang, G. L., & Li, G. M. (2015). Deoxyinosine repair in nuclear extracts of human cells. BMC Molecular Biology, 16, 16. [Link]

-

Nakano, T., & Stubbs, L. J. (2021). Enzymatic Processing of DNA–Protein Crosslinks. International Journal of Molecular Sciences, 22(16), 8846. [Link]

-

Wikipedia. (n.d.). Wobble base pair. Retrieved from [Link]

-

biomers.net. (n.d.). Sequence Modifications. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 2'-Deoxyinosine (YMDB00659). Retrieved from [Link]

-

Lin, P. K. T., & Wu, W. (2013). Substitution of Deoxyinosine as Universal Base in Oligonucleotides for DNA Ligation. Journal of Nucleic Acids, 2013, 856281. [Link]

-

Wright, D. J., Force, C. R., & Znosko, B. M. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. Nucleic Acids Research, 46(21), 11145–11153. [Link]

- Lizardi, P. M., & Kramer, F. R. (1996). U.S. Patent No. 5,578,467. Washington, DC: U.S.

-

Rossolini, G. M., Cresti, S., Ingianni, A., Cattani, P., Riccio, M. L., & Satta, G. (1994). Use of deoxyinosine-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information. Molecular and Cellular Probes, 8(2), 91–98. [Link]

-

LibreTexts Biology. (2024). 7.6: The Wobble Hypothesis. Retrieved from [Link]

-

Your Other Bio Prof. (2024, March 6). Wobble Pairing: When Codons and Anticodons Break the Rules! [Video]. YouTube. [Link]

-

MySkinRecipes. (n.d.). 2'-Deoxyinosine. Retrieved from [Link]

-

Jack Westin. (n.d.). Degenerate Code Wobble Pairing. Retrieved from [Link]

-

Pu, D., et al. (2014). Sequencing-by-ligation using oligonucleotide probes with 3'-thio-deoxyinosine. Journal of Biomedical Nanotechnology, 10(5), 751–759. [Link]

-

Martin, F. H., Castro, M. M., Aboul-ela, F., & Tinoco, I., Jr. (1985). Base pairing involving deoxyinosine: implications for probe design. Nucleic Acids Research, 13(24), 8927–8938. [Link]

Sources

- 1. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Survey and summary: The applications of universal DNA base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metabion.com [metabion.com]

- 4. Celebrating wobble decoding: Half a century and still much is new - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Base pairing involving deoxyinosine: implications for probe design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. [PDF] Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes | Semantic Scholar [semanticscholar.org]

- 10. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Studies on nucleic acid interactions. I. Stabilities of mini-duplexes (dG2A4XA4G2-dC2T4YT4C2) and self-complementary d(GGGAAXYTTCCC) containing deoxyinosine and other mismatched bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. idtdna.com [idtdna.com]

- 14. Use of deoxyinosine-containing primers vs degenerate primers for polymerase chain reaction based on ambiguous sequence information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Universal base analogues and their applications in DNA sequencing technology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Sequencing-by-ligation using oligonucleotide probes with 3'-thio-deoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on the Synthesis of Oligonucleotides Containing Photoreactive Nucleosides: 2-Azido-2′-Deoxyinosine and 8-Azido-2′-Deoxyadenosine | Semantic Scholar [semanticscholar.org]

- 20. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 21. tandfonline.com [tandfonline.com]

Introduction: A Keystone Building Block for Modified Oligonucleotides

An In-depth Technical Guide to the Chemical Properties of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine

For Researchers, Scientists, and Drug Development Professionals

2'-Fluoro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine (DMT-2'-F-dI) is a synthetically modified nucleoside that serves as a critical building block in the chemical synthesis of therapeutic and diagnostic oligonucleotides. Its unique combination of a fluorine atom at the 2' position of the ribose sugar, a bulky dimethoxytrityl (DMT) protecting group at the 5' position, and a hypoxanthine base (inosine) confers a unique set of chemical properties. These properties are pivotal for creating nucleic acid-based molecules with enhanced stability, specific binding affinities, and tailored biological functions.

The strategic incorporation of fluorine into the sugar moiety is a well-established strategy in medicinal chemistry to modulate the biological and chemical stability of nucleoside analogs.[1] The 2'-fluoro modification, in particular, has profound effects on the sugar's conformation and its resistance to enzymatic degradation, making it highly valuable for applications like antisense therapies, siRNAs, and aptamers.[2] This guide provides a comprehensive analysis of the core chemical properties of DMT-2'-F-dI, offering field-proven insights into its stability, reactivity, and characterization for professionals in drug development and nucleic acid research.

Molecular Structure and Physicochemical Properties

The structure of 2'-fluoro-5'-O-DMT-2'-deoxyinosine is a composite of three key functional components: the 2'-deoxyinosine core, the 2'-fluoro substituent, and the 5'-O-DMT group. Each component imparts distinct chemical characteristics that are fundamental to its application.

Caption: Chemical structure of 2'-fluoro-5'-O-DMT-2'-deoxyinosine.

Table 1: Physicochemical Properties of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine

| Property | Value | Source(s) |

| Chemical Name | 5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyinosine | [3] |

| Synonyms | DMT-2'-F-dI | [4] |

| Molecular Formula | C31H29FN4O6 | [3][5] |

| Molecular Weight | 572.58 g/mol | [3] |

| CAS Number | 1951424-83-1 | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98.0% (HPLC) | [3] |

| Storage Conditions | 2-8°C, protected from light and moisture | [3] |

Impact of Key Functional Groups on Chemical Behavior

The 2'-Fluoro Modification: A Paradigm of Stability and Conformation

The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar is the most influential modification in this molecule, profoundly altering its chemical and biological properties.[7]

-

Stereoelectronic Effects and Sugar Pucker: Fluorine's high electronegativity creates a strong C-F bond and influences the sugar's conformational preference. The 2'-fluoro modification locks the sugar into a C3'-endo conformation, which is characteristic of RNA, leading to the adoption of an A-form helix geometry in duplexes.[2] This pre-organization of the sugar pucker enhances binding affinity to complementary RNA targets.[2] The dynamic equilibrium between the 'North' (C3'-endo) and 'South' (C2'-endo) ring conformations is shifted towards the North form.[7]

-

Enhanced Nuclease and Metabolic Resistance: The C-F bond is significantly stronger than a C-H or C-OH bond, which imparts increased stability against chemical and biological degradation.[1] The presence of the 2'-fluoro group provides substantial protection against degradation by nucleases, which often require a 2'-hydroxyl group for their activity.[2][8] This enhanced stability extends the half-life of oligonucleotides in biological systems.[2] Furthermore, the fluorine substitution slows or even prevents the enzymatic catalysis of the glycosidic bond, increasing metabolic stability.[7]

-

Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with complementary RNA strands. This is evidenced by an increase in the melting temperature (Tm) of approximately 1-2°C per modification compared to natural RNA-RNA duplexes.[2]

The 5'-O-DMT Protecting Group: A Tool for Synthesis and Purification

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, serving as a temporary protecting group for the 5'-hydroxyl function.[9]

-

Acid Lability: The DMT group is renowned for its sensitivity to acid. It can be readily and quantitatively cleaved under mild acidic conditions, such as with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[9][10] This rapid deprotection step is essential for exposing the 5'-hydroxyl group for the next coupling cycle in automated synthesis.[2]

-

Deprotection Mechanism and Cation Scavenging: Acid-catalyzed removal generates a highly stable dimethoxytrityl cation, which is intensely colored (orange), allowing for spectrophotometric monitoring of synthesis yield.[11] However, this reactive cation can potentially cause side reactions, including re-attachment to the nucleoside or modification of other sensitive groups.[10] To prevent this, scavengers are often not used in solid-phase synthesis where the cation is washed away, but in solution-phase deprotection, quenching with water or an alcohol is necessary to form the colorless triphenylmethanol or a corresponding ether.[10]

-

Purification Handle: The lipophilic nature of the DMT group is exploited as a "handle" for the purification of the final full-length oligonucleotide product by reverse-phase HPLC.[12] The "DMT-on" product is retained more strongly on the column than shorter, "DMT-off" failure sequences, allowing for efficient separation.[11]

The Inosine Base: A Universal Binder

Inosine contains the nucleobase hypoxanthine.[13] In the context of oligonucleotides, inosine is often used as a universal base because it can pair with all four natural bases (A, C, G, and T), albeit with varying stability. This property is useful in probes and primers designed for regions of DNA or RNA with sequence ambiguity.

Reactivity, Stability, and Deprotection Protocols

The overall stability of DMT-2'-F-dI is a balance between the robust 2'-fluoro modification and the labile 5'-DMT group.

-

Acid Stability: The molecule is highly sensitive to acid due to the DMT group. Standard deprotection protocols for solid-phase synthesis involve brief exposure to acids like 3% DCA in dichloromethane.[9] Prolonged exposure to stronger acids can lead to depurination, especially at the inosine base, which is a known side reaction for purine nucleosides.[9][14] The 2'-fluoro group itself is stable to these conditions.

-

Base Stability: The molecule is generally stable under the basic conditions used for the removal of other protecting groups during oligonucleotide deprotection (e.g., concentrated ammonium hydroxide). The N-glycosidic bond of 2'-fluorinated nucleosides shows high stability against degradation.[8]

-

Enzymatic Stability: As discussed, the 2'-fluoro group confers significant resistance to degradation by nucleases.[8][15]

Experimental Protocol: DMT Group Removal (Detritylation)

This protocol describes the manual detritylation of a DMT-on oligonucleotide in solution following purification.

Objective: To quantitatively remove the 5'-O-DMT group from the purified oligonucleotide.

Methodology:

-

Dissolution: Dissolve the dried, DMT-on oligonucleotide in 200-500 µL of 80% aqueous acetic acid.[11]

-

Incubation: Incubate the solution at room temperature for 20-30 minutes. The orange color of the DMT cation will not be prominent as it reacts with water to form the colorless dimethoxytritanol.[11]

-

Quenching & Lyophilization: Add an equal volume of 95% ethanol to the solution and lyophilize to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are removed.[11]

-

Desalting: The resulting pellet contains the detritylated oligonucleotide and dimethoxytritanol. The byproduct can be removed by a subsequent desalting step, such as using an OPC cartridge or ethanol precipitation.[11]

Caption: Workflow for manual detritylation of a 5'-DMT protected oligonucleotide.

Analytical Characterization Techniques

A multi-pronged analytical approach is required to confirm the identity, purity, and structural integrity of 2'-fluoro-5'-O-DMT-2'-deoxyinosine and oligonucleotides derived from it. Mass spectrometry and liquid chromatography are the key techniques for this characterization.[16]

Protocol: Characterization by LC-MS/MS

Objective: To verify the molecular weight and purity of the synthesized nucleoside.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic Separation:

-

Technique: Use Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[17]

-

Column: A C18 stationary phase is commonly used for nucleoside separation.[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution profile using a UV detector, typically at 260 nm.

-

-

Mass Spectrometry Detection:

-

Ionization: Couple the HPLC eluent to an Electrospray Ionization (ESI) source.[18]

-

Analysis: Analyze the ions in a mass spectrometer to obtain the mass-to-charge ratio (m/z), confirming the molecular weight.[19]

-

Tandem MS (MS/MS): For structural confirmation, select the precursor ion corresponding to the molecule and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[19]

-

Caption: Standard analytical workflow for the characterization of modified nucleosides.

Conclusion

2'-Fluoro-5'-O-DMT-2'-deoxyinosine is a meticulously designed molecule whose chemical properties are tailored for the synthesis of high-performance oligonucleotides. The 2'-fluoro group provides a critical enhancement in conformational stability and nuclease resistance, while the 5'-DMT group enables efficient, controlled synthesis and purification. A thorough understanding of its acid lability, reactivity, and appropriate analytical characterization methods is paramount for its successful application in the development of next-generation nucleic acid therapeutics and advanced molecular diagnostics.

References

-

National Science Review. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Oxford Academic. Retrieved from [Link]

-

De Crécy-Lagard, V., et al. (2019). Analysis of RNA and its Modifications. PMC. Retrieved from [Link]

-

Jiang, Z., et al. (2008). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. PMC. Retrieved from [Link]

-

Wang, J., et al. (2009). Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of modified nucleosides. Retrieved from [Link]

-

MDPI. (n.d.). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Retrieved from [Link]

-

Singh, U.S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Retrieved from [Link]

-

Reddit. (2020). how to properly remove DMT from a nucleoside? Retrieved from [Link]

-

Pomerantz, S. C., & McCloskey, J. A. (2011). The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Quantitative Techniques for Mapping RNA Modifications. Retrieved from [Link]

-